3-Chloro-4-cyanobenzenesulfonyl chloride
Overview
Description
3-Chloro-4-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 g/mol . It is widely used as a reagent in synthetic organic chemistry due to its unique properties. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-Chloro-4-cyanobenzenesulfonyl chloride typically involves the chlorination of 4-cyanobenzenesulfonyl chloride . The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-4-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-4-cyanobenzenesulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-cyanobenzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
3-Chloro-4-cyanobenzenesulfonyl chloride can be compared with other similar compounds such as:
4-Fluoro-3-cyanobenzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of chlorine.
3-Chlorobenzenesulfonyl chloride: Lacks the cyano group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of the chloro and cyano groups, which confer distinct reactivity and properties .
Properties
IUPAC Name |
3-chloro-4-cyanobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCNCOCJCVWMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592516 | |
Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213130-43-9 | |
Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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